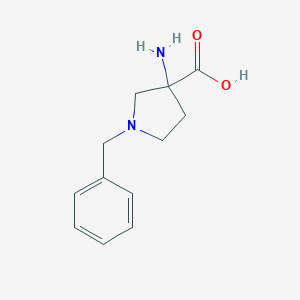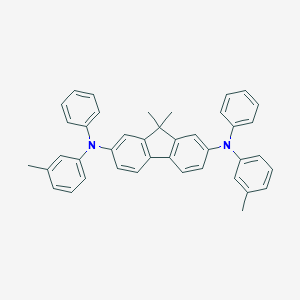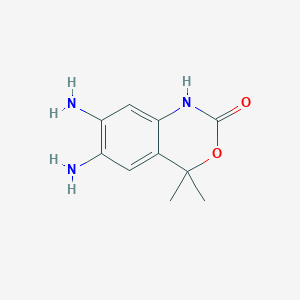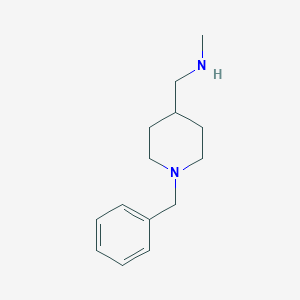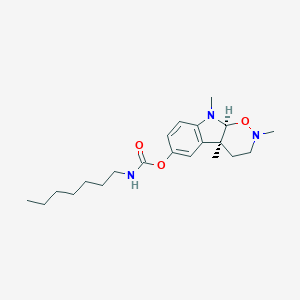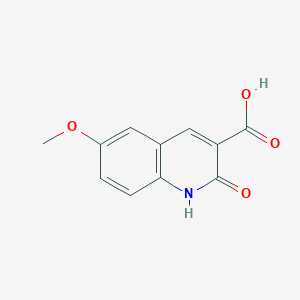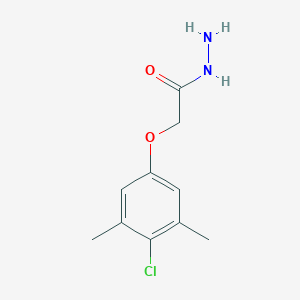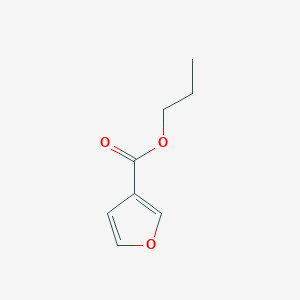
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-, commonly known as Ro 20-1724, is a selective phosphodiesterase-4 (PDE4) inhibitor. It was first synthesized by Hoffmann-La Roche in 1983 and has since been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
Ro 20-1724 selectively inhibits PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key signaling molecule in various cellular processes. By inhibiting PDE4, Ro 20-1724 increases the levels of cAMP, which in turn leads to the activation of protein kinase A (PKA) and the downstream modulation of various cellular pathways.
Biochemical and Physiological Effects:
Ro 20-1724 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in various cell types. It also has bronchodilatory effects by relaxing the smooth muscle cells in the airways, which can improve airflow in patients with asthma and COPD. Additionally, Ro 20-1724 has been shown to have immunomodulatory effects by regulating the function of immune cells, such as T cells and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ro 20-1724 is a useful tool compound for studying the role of PDE4 in various cellular processes. Its selectivity for PDE4 over other PDE isoforms and its ability to cross the blood-brain barrier make it a valuable compound for studying the central nervous system. However, its low solubility in water and the need for DMSO as a solvent can limit its use in certain assays.
Zukünftige Richtungen
There are several potential future directions for the study of Ro 20-1724 and PDE4 inhibitors in general. One area of interest is the development of more selective PDE4 inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of PDE4 inhibitors in combination with other therapies, such as corticosteroids, for the treatment of inflammatory diseases. Finally, the role of PDE4 inhibitors in the regulation of immune cell function and the potential for their use in cancer immunotherapy is an area of active research.
Synthesemethoden
Ro 20-1724 can be synthesized through a multistep process starting from 3,4-dimethoxybenzaldehyde. The key steps involve the formation of a diazepine ring and the introduction of the diethylhexyl and phenylmethyl groups. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects.
Eigenschaften
CAS-Nummer |
153181-43-2 |
|---|---|
Produktname |
2H-1,3-Diazepin-2-one, 1,3-diethylhexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molekularformel |
C23H30N2O3 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diethyl-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C23H30N2O3/c1-3-24-19(15-17-11-7-5-8-12-17)21(26)22(27)20(25(4-2)23(24)28)16-18-13-9-6-10-14-18/h5-14,19-22,26-27H,3-4,15-16H2,1-2H3/t19-,20-,21+,22+/m1/s1 |
InChI-Schlüssel |
ITHMKJIOEXGHDG-CZYKHXBRSA-N |
Isomerische SMILES |
CCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCN1C(C(C(C(N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Kanonische SMILES |
CCN1C(C(C(C(N(C1=O)CC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Andere CAS-Nummern |
153181-43-2 |
Synonyme |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-diethyl-5,6-dihydroxy-1,3-diazepan-2-on e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)

![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)

